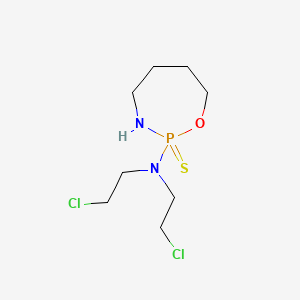
2-(Bis(2-chloroethyl)amino)hexahydro-1,3,2-oxazaphosphepine 2-sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bis(2-chloroethyl)amino)hexahydro-1,3,2-oxazaphosphepine 2-sulfide is a chemical compound known for its significant applications in various fields, including medicine and industry. This compound is characterized by its unique structure, which includes a hexahydro-1,3,2-oxazaphosphepine ring substituted with bis(2-chloroethyl)amino and sulfide groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(2-chloroethyl)amino)hexahydro-1,3,2-oxazaphosphepine 2-sulfide typically involves the reaction of phosphorous oxychloride (POCl3) with N,N-bis(2-chloroethyl)amine and 3-aminopropan-1-ol in an inert aprotic organic solvent. The reaction is carried out in a closed reaction vessel with continuous stirring and temperature control. The mixture is initially cooled to a temperature range of -15 to -10°C, and the solution of 3-aminopropan-1-ol is added slowly. The reaction temperature is then gradually increased to 20-40°C, and the reaction is continued until the conversion of the substrates is complete .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, solvent, and reagent concentrations, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bis(2-chloroethyl)amino)hexahydro-1,3,2-oxazaphosphepine 2-sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The bis(2-chloroethyl) groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Bis(2-chloroethyl)amino)hexahydro-1,3,2-oxazaphosphepine 2-sulfide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its interactions with biological molecules and potential as a biochemical tool.
Medicine: Investigated for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(Bis(2-chloroethyl)amino)hexahydro-1,3,2-oxazaphosphepine 2-sulfide involves its ability to alkylate DNA and other cellular components. The bis(2-chloroethyl) groups can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA replication and transcription. This alkylation process is a key factor in the compound’s cytotoxic effects, making it a potential candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclophosphamide: A well-known anticancer drug with a similar structure but different functional groups.
Ifosfamide: Another anticancer agent with structural similarities to cyclophosphamide.
Bis(2-chloroethyl)amine: A simpler compound with similar alkylating properties.
Uniqueness
Its ability to undergo multiple types of chemical reactions and its significant biological activity make it a valuable compound for research and industrial purposes .
Eigenschaften
| 78219-80-4 | |
Molekularformel |
C8H17Cl2N2OPS |
Molekulargewicht |
291.18 g/mol |
IUPAC-Name |
N,N-bis(2-chloroethyl)-2-sulfanylidene-1,3,2λ5-oxazaphosphepan-2-amine |
InChI |
InChI=1S/C8H17Cl2N2OPS/c9-3-6-12(7-4-10)14(15)11-5-1-2-8-13-14/h1-8H2,(H,11,15) |
InChI-Schlüssel |
GRICMEZZEYWLBF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOP(=S)(NC1)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Trifluoromethyl)sulfanyl]decane](/img/structure/B14430900.png)

![7-Methylbenzo[a]acridin-12(7H)-one](/img/structure/B14430912.png)
![11-methyl-11H-benzo[b]fluorene](/img/structure/B14430915.png)
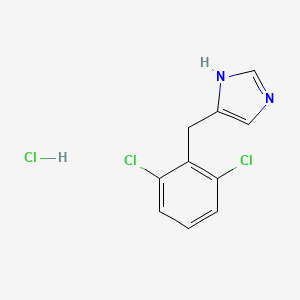
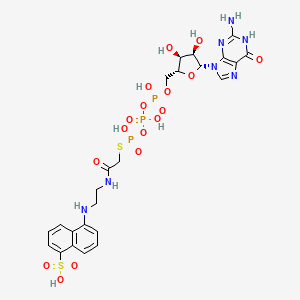


![4-[[(4R)-2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methoxy]-4-oxobutanoic acid](/img/structure/B14430946.png)
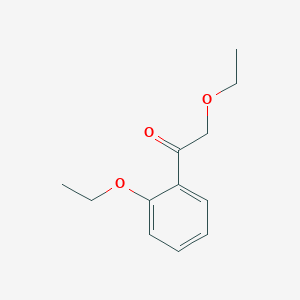

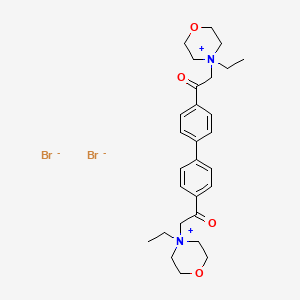
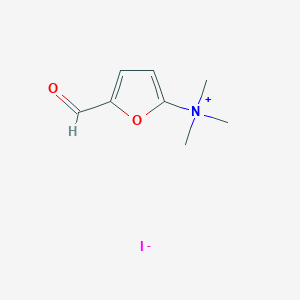
![Diethyl [3-(dimethylamino)propyl]phosphonate](/img/structure/B14430986.png)
